

Application Notes and Protocols for SC-53116 (Thy-1/CD90) Staining

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Compound of Interest

Compound Name: SC-53116

Cat. No.: B1680874

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These application notes provide detailed protocols for the fixation and permeabilization of cells for immunofluorescent staining using **SC-53116**, a monoclonal antibody that targets the Thy-1 (CD90) cell surface antigen.[1][2][3] Thy-1 is a widely used marker for various cell types, including T-cells, neurons, and stem cells.[2] Accurate and reproducible staining is critical for the identification and characterization of these cells.

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of specific proteins. The success of an IF experiment is highly dependent on the proper preparation of the biological sample, with cell fixation and permeabilization being two of the most critical steps.[4] Fixation aims to preserve the cellular structure and antigenicity of the target protein in a "life-like" state, while permeabilization allows antibodies to access intracellular epitopes.[4][5]

SC-53116 is a mouse monoclonal antibody that recognizes the Thy-1.1 antigenic determinant on mouse, rat, and human cells and is suitable for use in immunofluorescence.[2] While Thy-1 is a cell surface glycoprotein, permeabilization is often necessary when co-staining for intracellular targets.[2] The choice of fixation and permeabilization reagents can significantly impact the staining pattern and intensity. This document provides recommended protocols and a comparison of different methods to assist researchers in optimizing their staining with **SC-53116**.

Data Presentation

Table 1: Comparison of Fixation and Permeabilization Methods

Method	Fixative	Permeabilization Agent	Advantages	Disadvantages	Recommended for SC-53116 (Thy-1) Staining
Cross-linking Fixation followed by Detergent Permeabilization	4% Paraformaldehyde (PFA) in PBS	0.1-0.5% Triton™ X-100 or 0.1-0.2% Tween-20 in PBS	Good preservation of cellular morphology. [4] Compatible with a wide range of antibodies.	Can mask epitopes, potentially requiring antigen retrieval. [5] Formaldehyde can induce autofluorescence. [5]	Primary recommendation, especially when co-staining for intracellular proteins.
Organic Solvent Fixation and Permeabilization	Cold (-20°C) Methanol or Acetone	Not required (solvent acts as both fixative and permeabilizing agent)	Simple and fast procedure. [6] Can enhance the signal for some antigens.	Can alter cell morphology. [7] May not be suitable for all antigens, particularly soluble or membrane-associated proteins.	Alternative method, can be tested if the primary method yields suboptimal results.

Saponin-based Permeabilization	4% Paraformaldehyde (PFA) in PBS	0.1% Saponin in PBS	Gently permeabilizes the plasma membrane while leaving organellar membranes largely intact. Reversible permeabilization.	May not be sufficient for nuclear or some organellar antigens.	Recommended for applications where only the plasma membrane needs to be permeabilized.
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Experimental Protocols

Protocol 1: Paraformaldehyde Fixation and Triton™ X-100 Permeabilization (Recommended)

This protocol is recommended for most applications, including co-staining for intracellular antigens.

Materials:

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared)
- 0.1% Triton™ X-100 in PBS
- Blocking Buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
- Primary Antibody: **SC-53116** (Thy-1/CD90 antibody)
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI, Hoechst)
- Antifade mounting medium

Procedure:

- Cell Preparation: Grow cells on sterile glass coverslips or in chamber slides to the desired confluency.
- Washing: Gently wash the cells twice with PBS to remove culture medium.
- Fixation: Add 4% PFA in PBS to the cells and incubate for 10-20 minutes at room temperature.^[8]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature. Note: This step can be skipped if only staining for the cell surface Thy-1 antigen.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation: Dilute the **SC-53116** antibody to the recommended starting concentration (e.g., 1:50) in Blocking Buffer.^[2] Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5-10 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.
- Counterstaining: Incubate with a nuclear counterstain like DAPI or Hoechst in PBS for 5 minutes.
- Final Wash: Perform a final wash with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

- Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Cold Methanol Fixation and Permeabilization

This is a faster alternative protocol that can sometimes improve the signal for certain epitopes.

Materials:

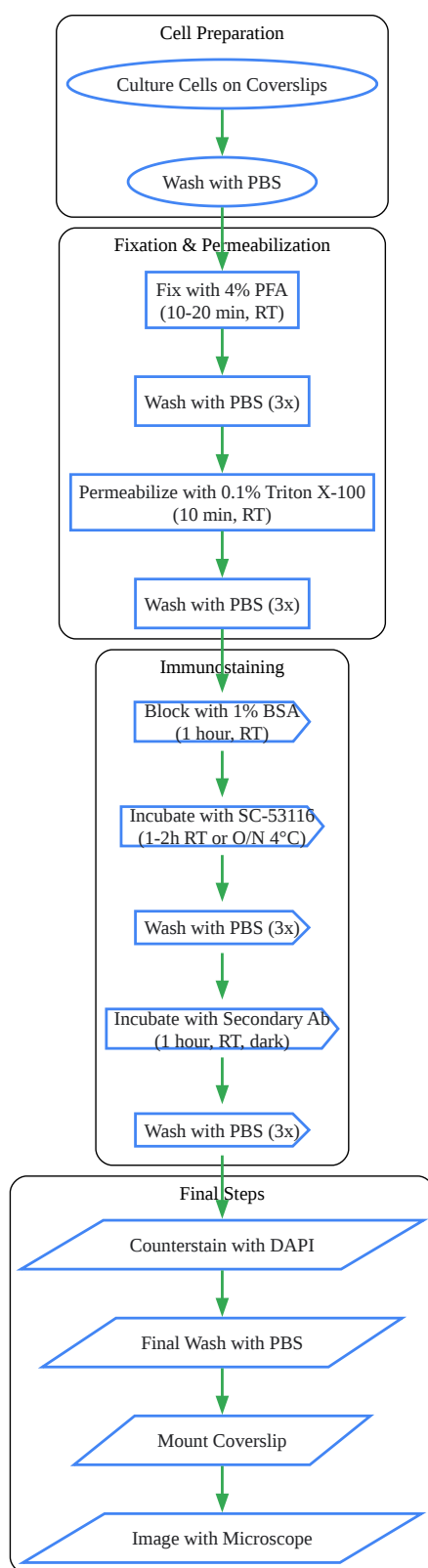
- Phosphate-Buffered Saline (PBS)
- 100% Methanol, pre-chilled to -20°C
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary Antibody: **SC-53116** (Thy-1/CD90 antibody)
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI, Hoechst)
- Antifade mounting medium

Procedure:

- Cell Preparation: Grow cells on sterile glass coverslips or in chamber slides.
- Washing: Gently wash the cells twice with PBS.
- Fixation and Permeabilization: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the **SC-53116** antibody in Blocking Buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5-10 minutes each.

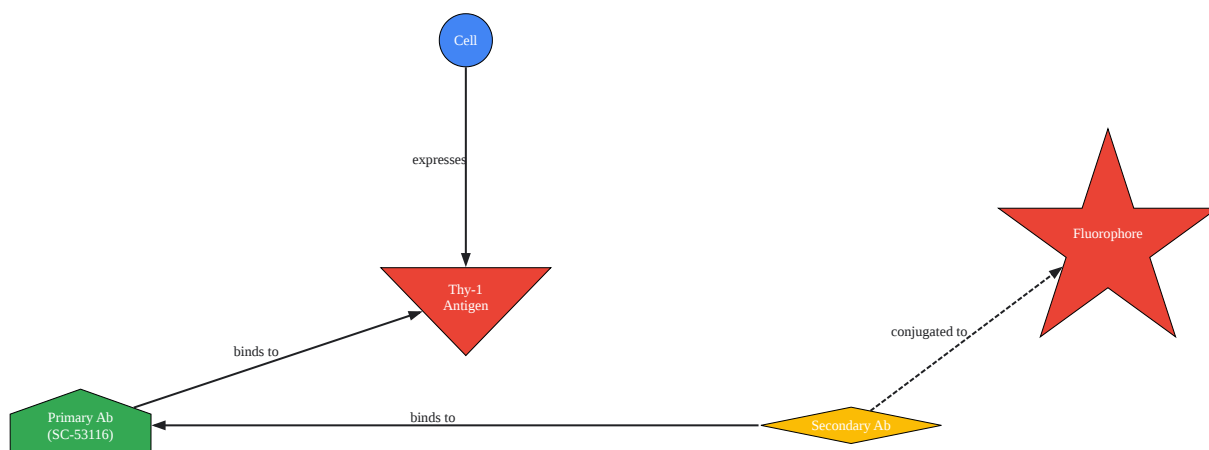
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.
- Counterstaining: Incubate with a nuclear counterstain in PBS for 5 minutes.
- Final Wash: Perform a final wash with PBS.
- Mounting: Mount the coverslips using an antifade mounting medium.
- Imaging: Visualize using a fluorescence or confocal microscope.

Mandatory Visualizations



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Caption: Workflow for immunofluorescent staining using **SC-53116**.



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Caption: Principle of indirect immunofluorescence for **SC-53116**.

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